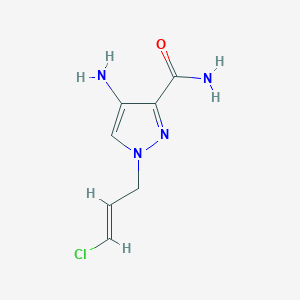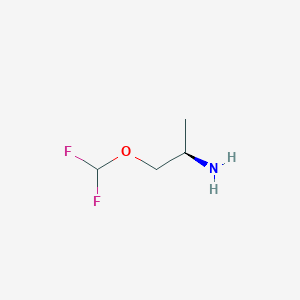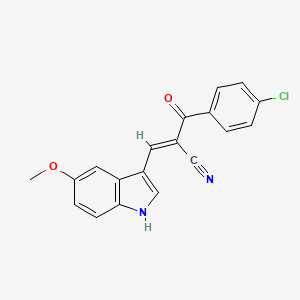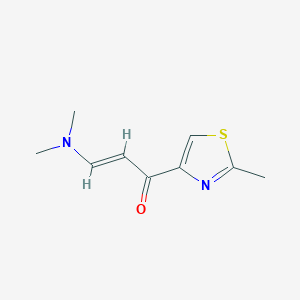
3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, dichlorophenyl, and dimethoxyphenethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, often using 2,6-dichloroaniline as a starting material.
Attachment of the Ureido Group: The ureido group is formed by reacting the intermediate with an isocyanate derivative.
Addition of the Dimethoxyphenethyl Group: The final step involves the coupling of the dimethoxyphenethyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and dimethoxyphenethyl groups may enhance binding affinity and specificity. The quinazoline core can interact with active sites, inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorophenyl)ureido-4-oxo-3,4-dihydroquinazoline-2-carboxamide
- N-(3,4-Dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide
Uniqueness
The unique combination of the dichlorophenyl, ureido, and dimethoxyphenethyl groups in 3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide provides distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H23Cl2N5O5 |
|---|---|
Molecular Weight |
556.4 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)carbamoylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazoline-2-carboxamide |
InChI |
InChI=1S/C26H23Cl2N5O5/c1-37-20-11-10-15(14-21(20)38-2)12-13-29-24(34)23-30-19-9-4-3-6-16(19)25(35)33(23)32-26(36)31-22-17(27)7-5-8-18(22)28/h3-11,14H,12-13H2,1-2H3,(H,29,34)(H2,31,32,36) |
InChI Key |
HTACWQQHZZRPHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NC3=CC=CC=C3C(=O)N2NC(=O)NC4=C(C=CC=C4Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-ButylN-[cis-4-(aminomethyl)oxan-3-yl]carbamate](/img/structure/B13060727.png)
![(2R,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid](/img/structure/B13060728.png)
![[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride](/img/structure/B13060744.png)
![tert-Butyl2-amino-1-methyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13060762.png)
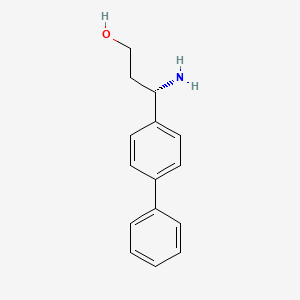
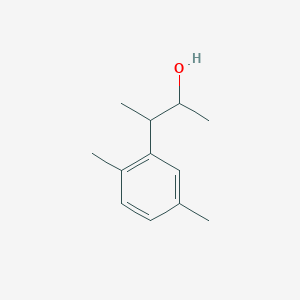
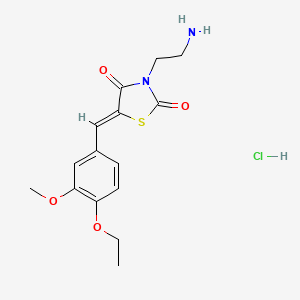
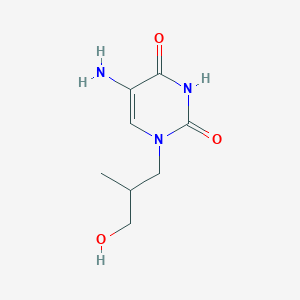
![5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole](/img/structure/B13060784.png)
